molecular formula C8H16N2O3 B3161093 H-Ile-gly-OH CAS No. 868-28-0

H-Ile-gly-OH

Cat. No.: B3161093
CAS No.: 868-28-0
M. Wt: 188.22 g/mol
InChI Key: UCGDDTHMMVWVMV-FSPLSTOPSA-N
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Description

The compound H-Ile-gly-OH is a dipeptide consisting of isoleucine and glycine Dipeptides are molecules formed by the linkage of two amino acids through a peptide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ile-gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The isoleucine is attached to the resin through its carboxyl group.

    Deprotection: The protecting group on the amino terminus of isoleucine is removed.

    Coupling: Glycine is coupled to the deprotected isoleucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Cleavage: The dipeptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that utilize the Merrifield solid-phase method. This method is efficient and scalable, allowing for the production of large quantities of the dipeptide with high purity.

Chemical Reactions Analysis

Types of Reactions

H-Ile-gly-OH can undergo various chemical reactions, including:

    Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, resulting in the formation of free isoleucine and glycine.

    Oxidation: The amino acids within the dipeptide can undergo oxidation reactions, particularly at the side chains of isoleucine.

    Substitution: The amino and carboxyl groups of the dipeptide can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used to hydrolyze the peptide bond.

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used for oxidation reactions.

    Substitution: Various reagents, such as acyl chlorides or anhydrides, can be used for substitution reactions.

Major Products

    Hydrolysis: Isoleucine and glycine.

    Oxidation: Oxidized derivatives of isoleucine and glycine.

    Substitution: Derivatives with modified amino or carboxyl groups.

Scientific Research Applications

H-Ile-gly-OH has several applications in scientific research:

    Biochemistry: It is used to study peptide bond formation and hydrolysis.

    Pharmacology: It serves as a model compound for investigating the pharmacokinetics and pharmacodynamics of dipeptides.

    Biotechnology: It is utilized in the development of peptide-based drugs and therapeutic agents.

    Material Science: It is explored for its potential in forming peptide-based hydrogels for drug delivery and tissue engineering.

Mechanism of Action

The mechanism of action of H-Ile-gly-OH involves its interaction with enzymes and receptors in biological systems. The dipeptide can act as a substrate for proteolytic enzymes, leading to its hydrolysis into isoleucine and glycine. These amino acids can then participate in various metabolic pathways, influencing cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

    H-Gly-Ile-OH: Another dipeptide with glycine and isoleucine in reverse order.

    H-Ile-Ala-OH: A dipeptide consisting of isoleucine and alanine.

    H-Val-gly-OH: A dipeptide consisting of valine and glycine.

Uniqueness

H-Ile-gly-OH is unique due to its specific sequence of isoleucine and glycine, which imparts distinct biochemical properties. The order of amino acids in a dipeptide can significantly influence its reactivity, stability, and interaction with biological molecules.

Properties

IUPAC Name

2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-3-5(2)7(9)8(13)10-4-6(11)12/h5,7H,3-4,9H2,1-2H3,(H,10,13)(H,11,12)/t5-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGDDTHMMVWVMV-FSPLSTOPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301316190
Record name L-Isoleucylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301316190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868-28-0
Record name L-Isoleucylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Isoleucylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301316190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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